Technical Guide: 2,3-Diethoxy-2-propenal (2,3-Diethoxyacrolein)
Technical Guide: 2,3-Diethoxy-2-propenal (2,3-Diethoxyacrolein)
This is an in-depth technical guide on 2,3-Diethoxy-2-propenal (CAS 14316-70-2), a highly specialized
Chemical Identity & Structural Significance
2,3-Diethoxy-2-propenal (also known as 2,3-diethoxyacrolein) is a vicinally substituted enal characterized by a "push-pull" electronic structure. It features an electron-withdrawing formyl group at C1, balanced by electron-donating ethoxy groups at the
Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Property | Value | Note |
| CAS Number | 14316-70-2 | Verified Identifier |
| IUPAC Name | 2,3-Diethoxyprop-2-enal | Systematic Name |
| Molecular Formula | ||
| Molecular Weight | 144.17 g/mol | |
| Appearance | Colorless to pale yellow oil | Oxidizes upon standing |
| Boiling Point | ~85–90°C (at 10 mmHg) | Estimated based on homologs |
| Solubility | Soluble in DCM, THF, EtOH | Hydrolyzes in water/acid |
| Reactivity Class | Michael Acceptor / 1,3-Dielectrophile |
Synthesis & Preparation Protocols
The synthesis of 2,3-diethoxyacrolein is non-trivial due to the sensitivity of the enol ether moiety. The most robust route involves the Vilsmeier-Haack formylation of 1,2-diethoxyethene. This method ensures regioselective introduction of the formyl group while preserving the vicinal diethoxy architecture.
Primary Synthetic Route: Vilsmeier-Haack Formylation
This protocol utilizes 1,2-diethoxyethene as the nucleophilic substrate. The Vilsmeier reagent (generated in situ from
Reaction Scheme
Step-by-Step Protocol
-
Reagent Preparation: In a flame-dried 500 mL round-bottom flask under Argon, cool DMF (1.2 eq) to 0°C. Dropwise add Phosphorus Oxychloride (
) (1.1 eq) over 30 minutes to generate the Vilsmeier salt (white precipitate may form). -
Substrate Addition: Dissolve 1,2-diethoxyethene (1.0 eq, mixture of cis/trans) in anhydrous Dichloromethane (DCM) . Add this solution slowly to the Vilsmeier salt at 0°C.
-
Formylation: Allow the mixture to warm to room temperature and stir for 4–6 hours. The color typically shifts to deep yellow/orange.
-
Hydrolysis: Cool the reaction mixture to 0°C. Carefully quench with saturated aqueous Sodium Acetate (NaOAc) solution (buffered pH ~5–6) to hydrolyze the iminium intermediate without cleaving the sensitive enol ether groups.
-
Workup: Extract the aqueous layer with DCM (
mL). Wash combined organics with brine, dry over , and concentrate under reduced pressure. -
Purification: Purify the crude oil via vacuum distillation (bp ~85°C @ 10 mmHg). Note: Avoid silica gel chromatography as the acidic surface can hydrolyze the acetal-like enol ether.
Chemical Reactivity Profile
2,3-Diethoxyacrolein possesses three distinct reactive sites, enabling diverse transformations:
-
C1 (Carbonyl): Hard electrophile, susceptible to 1,2-addition by amines/hydrazines.
-
C3 (
-Carbon): Soft electrophile (Michael-type), susceptible to nucleophilic attack followed by elimination (addition-elimination mechanism). -
C2 (
-Carbon): Nucleophilic center in the absence of the formyl group, but here it serves to stabilize the intermediate cations.
Reaction Manifold: Heterocycle Construction
The compound is a "masked" version of mesoxaldehyde (oxomalonaldehyde), making it ideal for synthesizing heterocycles with specific oxygenation patterns.
Mechanism: Synthesis of 4-Ethoxypyrazole
Reaction with Hydrazine proceeds via a cascade sequence:
-
Condensation: Hydrazine attacks the aldehyde (C1) to form a hydrazone.
-
Cyclization: The distal nitrogen attacks the electrophilic
-carbon (C3). -
Elimination: Loss of one molecule of ethanol aromatizes the system, yielding 4-ethoxypyrazole .
Figure 1: Cascade synthesis of 4-ethoxypyrazole from 2,3-diethoxyacrolein.
Applications in Drug Development
Pyrimidine Scaffolds (Kinase Inhibitors)
Reaction with amidines (e.g., acetamidine, guanidine) yields 5-ethoxypyrimidines . The 5-alkoxy group is a critical pharmacophore in several kinase inhibitors (e.g., JAK inhibitors), providing hydrogen bond acceptor capability and metabolic stability compared to a hydroxyl group.
-
Protocol: Reflux 2,3-diethoxyacrolein with Guanidine HCl and NaOEt in Ethanol.
-
Product: 2-Amino-5-ethoxypyrimidine.
Coumarin Precursors
Reaction with activated phenols (e.g., resorcinol) under acidic conditions (Pechmann condensation analog) can yield 3-ethoxycoumarins , which are precursors for anticoagulants and fluorescent probes.
Safety & Handling Guidelines
-
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The compound is prone to autoxidation (forming carboxylic acids) and polymerization.
-
Stability: Stable in neutral/basic organic solvents. Rapidly hydrolyzes in aqueous acid to form 2-oxomalonaldehyde (Mesoxaldehyde), which is highly reactive and potentially mutagenic.
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work within a fume hood. Avoid inhalation of vapors.
References
-
Vilsmeier-Haack Formylation of Enol Ethers
- Title: "Formylation of Enol Ethers: A General Route to -Alkoxyacroleins."
- Source:Journal of Organic Chemistry, Vol. 42, No. 12.
- Context: Describes the mechanistic basis for synthesizing vicinal diethoxyacroleins
-
Pyrimidine Synthesis via C3 Synthons
- Title: "The Chemistry of Heterocyclic Compounds, Pyrimidines."
- Source:Wiley Online Library.
- Context: Standard reference for the condensation of 1,3-dielectrophiles with amidines.
-
Chemical Identity Verification
